molecular formula C15H12Cl2N2O2S B5134749 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide CAS No. 6399-33-3

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B5134749
CAS RN: 6399-33-3
M. Wt: 355.2 g/mol
InChI Key: KJSRSAGYOHNAGD-UHFFFAOYSA-N
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Description

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as D4476, is a small molecule inhibitor that has gained attention in scientific research due to its potential use in studying cell cycle regulation and cancer treatment.

Mechanism of Action

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide works by inhibiting the activity of protein kinases, which are involved in regulating the cell cycle. Specifically, it inhibits the activity of CK1, CDK1, and CDK5, which are involved in regulating the G1/S and G2/M checkpoints of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the activity of CK1, CDK1, and CDK5, which are involved in regulating the cell cycle. Additionally, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of the cell cycle. Additionally, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have low toxicity in vivo, making it a safer candidate for use in animal studies. However, one limitation of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in scientific research. One potential area of study is its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide could be studied for its potential use in treating inflammatory diseases. Further research could also be done on the specific protein kinases targeted by N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide and their role in regulating the cell cycle. Finally, studies could be done to improve the solubility of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in water to make it more versatile in lab experiments.
Conclusion
In conclusion, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is a small molecule inhibitor that has gained attention in scientific research due to its potential use in studying cell cycle regulation and cancer treatment. Its specificity for certain protein kinases, low toxicity, and anti-inflammatory effects make it a promising candidate for further study. With further research, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide could potentially be used in combination with other cancer treatments or as a treatment for inflammatory diseases.

Synthesis Methods

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloroaniline with carbon disulfide to form 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in scientific research due to its potential use in studying cell cycle regulation and cancer treatment. It has been shown to inhibit the activity of several protein kinases, including CK1, CDK1, and CDK5, which are involved in regulating the cell cycle. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-21-11-5-2-9(3-6-11)14(20)19-15(22)18-13-7-4-10(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSRSAGYOHNAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367652
Record name STK093711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6399-33-3
Record name STK093711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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